1-[4-(2-ethoxyphenoxy)butoxy]naphthalene
Description
1-[4-(2-Ethoxyphenoxy)butoxy]naphthalene is a naphthalene derivative featuring a butoxy chain terminated by a 2-ethoxyphenoxy group. Structurally, it comprises a naphthalene core substituted at the 1-position with a 4-(2-ethoxyphenoxy)butoxy moiety. This compound’s extended ether-linked substituent confers distinct physicochemical properties, including increased molecular weight (calculated as ~368.45 g/mol) and enhanced lipophilicity compared to simpler naphthalene derivatives.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-2-23-21-13-5-6-14-22(21)25-17-8-7-16-24-20-15-9-11-18-10-3-4-12-19(18)20/h3-6,9-15H,2,7-8,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQJXWUGFIGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the preparation of 2-ethoxyphenol, which is then reacted with an appropriate halogenated butane derivative under basic conditions to form 4-(2-ethoxyphenoxy)butane.
Coupling with Naphthalene: The 4-(2-ethoxyphenoxy)butane intermediate is then coupled with a naphthalene derivative through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Ethoxyphenoxy)butoxy]naphthalene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or butoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Liquid Crystals
One of the primary applications of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene is in the development of liquid crystal materials. This compound exhibits mesomorphic properties, specifically forming a smectic A (SmA) phase, which is crucial for various display technologies. The ability of this compound to form thermo-reversible gels in different solvents makes it a candidate for advanced material applications, including:
- Display Technologies : The smectic A phase is essential for liquid crystal displays (LCDs), where the alignment of molecules can be controlled by electric fields.
- Smart Materials : Its gelation properties can be utilized in creating responsive materials that change their state based on temperature or other stimuli.
Coordination Chemistry
This compound serves as a building block for synthesizing Zinc(II) coordination polymers . The rigid structure and functional groups present in this compound allow for the formation of diverse metal-organic frameworks (MOFs). These frameworks have potential applications in:
- Sensing : MOFs can be engineered to selectively absorb specific gases or ions, making them useful in environmental monitoring and detection systems.
- Catalysis : The unique properties of these frameworks can enhance catalytic processes, improving efficiency in chemical reactions.
Molecular Aggregation Studies
Research has shown that minor structural variations in compounds similar to this compound can significantly influence intermolecular interactions and molecular aggregation. This aspect is particularly relevant for:
- Material Design : Understanding how these compounds aggregate helps in designing materials with tailored properties for specific applications.
- Nanotechnology : The ability to control molecular aggregation can lead to advancements in nanomaterials, impacting fields from electronics to medicine.
Case Studies and Research Findings
Several studies have documented the properties and applications of this compound:
- A study highlighted its gelation ability and mesomorphic characteristics, emphasizing its potential use in smart materials and devices that require precise control over molecular alignment.
- Research into its coordination chemistry revealed that the compound could form stable complexes with metal ions, paving the way for new sensing technologies.
- Investigations into molecular aggregation demonstrated how structural modifications could lead to enhanced material properties, which are critical for developing next-generation electronic devices.
Mechanism of Action
The mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Comparison with Methylnaphthalenes
Methylnaphthalenes (1- and 2-methyl derivatives) exhibit well-documented toxic effects, including respiratory irritation and hepatic damage in mammals . Key differences:
- Exposure Routes : Methylnaphthalenes are volatile, posing inhalation risks, whereas the target compound’s low volatility may shift exposure to oral or dermal routes.
- Metabolism: Methyl groups undergo oxidation to reactive intermediates (e.g., epoxides), but the ethoxyphenoxy group in the target compound may undergo hydrolytic cleavage, producing phenolic metabolites .
Antimicrobial Activity of Phenoxy Derivatives
Phenoxy-containing compounds, such as those in walnut husk extracts (e.g., 1,4-dimethoxy-naphthalene), demonstrate antimicrobial activity against plant pathogens .
Q & A
Q. What are the recommended synthetic routes for 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of naphthalene derivatives often involves coupling reactions. For example, Suzuki-Miyaura coupling (using palladium catalysts) is effective for introducing aryl groups (e.g., ethoxyphenoxy chains) to naphthalene cores . A typical protocol involves:
Bromination : Introduce bromine at the 4-position of 2-ethoxyphenol using N-bromosuccinimide (NBS) under UV light .
Butoxy Chain Installation : React 1-naphthol with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) to form 1-(4-bromobutoxy)naphthalene.
Coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the brominated ethoxyphenol with the butoxy-naphthalene intermediate .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading (0.5–2 mol%) to maximize yield .
Q. What analytical techniques are critical for characterizing this compound and verifying purity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂) and naphthalene aromatic signals .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₂H₂₄O₃: 360.17).
- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water gradient .
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .
Q. How should researchers design preliminary toxicity studies for this compound?
Methodological Answer: Follow the ATSDR framework for naphthalene derivatives :
In Vitro Screening :
- Use human cell lines (e.g., HepG2 for hepatic toxicity) to assess IC₅₀ values via MTT assays .
- Include positive controls (e.g., naphthalene) for baseline comparison.
In Vivo Acute Toxicity :
- Administer doses (10–100 mg/kg) to rodents via oral gavage or inhalation.
- Monitor biomarkers: ALT/AST (liver), BUN/creatinine (kidney), and hematological parameters .
Data Collection : Use Table B-1 () to categorize systemic effects (e.g., respiratory, hepatic).
Advanced Research Questions
Q. How can conflicting data on metabolic pathways of naphthalene derivatives be resolved?
Methodological Answer: Contradictions often arise from species-specific metabolism or varying experimental conditions. To address this:
Comparative Studies : Parallel experiments in human liver microsomes and rodent models to identify cytochrome P450 (CYP) isoforms involved .
Isotope Labeling : Use ¹⁴C-labeled compounds to trace metabolite formation via LC-MS/MS .
Systematic Review : Apply ATSDR’s confidence grading (): Prioritize studies with "High Initial Confidence" (rigorous controls, peer-reviewed) over those with low confidence.
Q. What advanced computational methods predict the environmental fate of this compound?
Methodological Answer:
QSAR Modeling : Predict biodegradation half-lives using software like EPI Suite. Input parameters include logP (estimated ~4.2 for this compound) and molecular weight .
Molecular Dynamics Simulations : Simulate interactions with soil organic matter to estimate adsorption coefficients (Kₐd) .
Experimental Validation : Conduct OECD 301F (ready biodegradability) tests in aqueous media with activated sludge .
Q. How can researchers optimize catalytic systems for greener synthesis of this compound?
Methodological Answer:
Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) vs. homogeneous (e.g., Pd(OAc)₂) to reduce metal leaching .
Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol for lower toxicity .
Flow Chemistry : Implement continuous-flow reactors to enhance yield and reduce waste .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, analyzing degradation products via LC-MS .
Antioxidant Additives : Incorporate butylated hydroxytoluene (BHT, 0.01% w/w) in formulations .
Packaging : Use amber glass vials with nitrogen headspace to limit photolytic/oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
